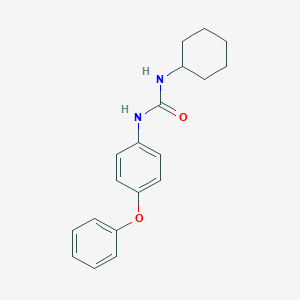

1-cyclohexyl-3-(4-phenoxyphenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4g/mol |

IUPAC Name |

1-cyclohexyl-3-(4-phenoxyphenyl)urea |

InChI |

InChI=1S/C19H22N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H2,20,21,22) |

InChI Key |

AHIZJLVRHIRLEY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies

Exploration of Substituent Effects on Biological Activity

Modifications on the Cyclohexyl Moiety

The cyclohexyl group plays a crucial role in the biological activity of this class of compounds, and its replacement or modification can lead to significant changes in potency. Research on analogous urea (B33335) derivatives has demonstrated the importance of the lipophilic and conformational properties of this aliphatic ring.

Further investigations into a series of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea activators of the Heme Regulated Inhibitor (HRI) have underscored the advantageous role of the cyclohexyl ring in conferring desirable pharmacological properties. nih.gov The trans-configuration of substituents on the cyclohexyl ring is often preferred, as it provides a more rigid and defined spatial orientation for the aryloxy and urea functionalities, which can be crucial for effective binding to a target protein. nih.gov

| Modification on Cyclohexyl Moiety | Observed Effect on Biological Activity | Reference Compound | Modified Compound |

|---|---|---|---|

| Replacement of Adamantyl with Cyclohexyl | Decreased anti-tuberculosis activity | 1-adamantyl-3-arylurea | 1-cyclohexyl-3-arylurea |

| Presence of 1,4-trans-disubstituted Cyclohexyl Ring | Considered advantageous for HRI activation | - | 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea |

Variations on the Phenoxyphenyl Group

The 4-phenoxyphenyl group offers a large surface for interaction with biological targets and presents multiple sites for modification to probe the electronic and steric requirements for activity. The nature and position of substituents on both the terminal phenyl ring and the phenyl ring directly attached to the urea nitrogen can dramatically influence the compound's biological profile.

In studies of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas, it was found that the electronic properties of the substituents on the N-phenyl moiety (analogous to the phenyl ring of the phenoxyphenyl group attached to the urea) are essential for activity. nih.gov The presence of strong electron-withdrawing groups on this ring was shown to be critical for the activation of HRI. nih.gov For instance, the introduction of one or two electron-withdrawing substituents, such as trifluoromethyl or nitro groups, often leads to more potent compounds. nih.gov

Conversely, modifications to the terminal phenoxy group also play a role. While a comprehensive SAR for the phenoxy part of 1-cyclohexyl-3-(4-phenoxyphenyl)urea is not extensively detailed in the available literature, general principles from related diaryl urea derivatives suggest that both electron-donating and electron-withdrawing groups can be tolerated, and their optimal nature is likely target-dependent. For example, in the context of HRI activators, a trifluoromethyl group on the terminal phenoxy ring was well-tolerated. nih.gov

| Modification on Phenoxyphenyl Group | Observed Effect on Biological Activity | Example Substituent |

|---|---|---|

| Electron-withdrawing group on N-phenyl ring | Essential for HRI activation | -CF3, -NO2 |

| Two electron-withdrawing groups on N-phenyl ring | Increased potency of HRI activation | 3,5-bis(trifluoromethyl) |

| Electron-withdrawing group on terminal phenoxy ring | Tolerated for HRI activation | -CF3 |

Impact of the Urea Linker Stereochemistry

Research on proteolysis targeting chimeras (PROTACs) incorporating a 1,4-disubstituted cyclohexyl linker has revealed that a single stereochemical inversion from a trans to a cis configuration can dramatically alter the ligand's conformation and binding affinity. The trans isomer tends to adopt a more rigid and extended conformation, while the cis isomer can fold back, leading to different intramolecular and intermolecular interactions. This highlights the critical importance of controlling the stereochemistry of the cyclohexyl ring to fine-tune the conformational properties of the urea linker and, consequently, the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of the following descriptors:

Electronic Parameters (e.g., Hammett constants): These would be particularly relevant for substitutions on the phenoxyphenyl group, quantifying the electron-donating or electron-withdrawing nature of the substituents and their impact on binding affinity.

Steric Descriptors (e.g., molar refractivity, Taft steric parameters): These would help to define the size and shape constraints of the binding site, particularly in relation to modifications on both the cyclohexyl and phenoxyphenyl moieties.

Such models would be invaluable in predicting the activity of novel, unsynthesized analogs and guiding further optimization efforts.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding mode of a ligand within the active site of a biological target. In the absence of an experimentally determined co-crystal structure, these methods can provide valuable insights into the plausible interactions that govern the biological activity of this compound.

Ligand Conformation Analysis

A crucial first step in any molecular modeling study is the analysis of the ligand's conformational preferences. This compound possesses significant conformational flexibility due to the rotatable bonds in the urea linker and the cyclohexyl ring, which typically adopts a chair conformation.

Conformational analysis would reveal the low-energy conformations of the molecule in solution and in the context of a binding site. Key dihedral angles to consider include those around the urea N-C bonds and the C-O-C ether linkage. The relative orientation of the cyclohexyl and phenoxyphenyl groups is dictated by these torsions and is critical for presenting the correct pharmacophoric features to the target protein. The stereochemistry of the cyclohexyl ring (e.g., cis vs. trans substitution if applicable in analogs) would be a major determinant of the accessible conformational space. Understanding the preferred conformations is essential for successful docking simulations and for explaining the observed SAR.

Predicted Binding Modes and Interactions

The binding mode of this compound within the active site of its putative target, soluble epoxide hydrolase (sEH), is predicted to be analogous to other potent urea-based inhibitors of this enzyme. The central urea moiety is a critical pharmacophore that anchors the inhibitor within the catalytic pocket through a network of hydrogen bonds.

Extensive research on related compounds has elucidated the key interactions that drive the inhibitory activity of this class of molecules. The oxygen atom of the urea group is predicted to act as a hydrogen bond acceptor, forming crucial interactions with the tyrosine residues Tyr381 and Tyr465. nih.gov Concurrently, one of the N-H groups of the urea is expected to function as a hydrogen bond donor, interacting with the carboxylate side chain of Asp333. nih.gov This triad of hydrogen bonds mimics the transition state of the epoxide ring-opening reaction catalyzed by sEH, contributing to the high affinity of these inhibitors. nih.gov

Molecular docking and crystallography studies of similar urea-based inhibitors have shown that the substituents play a significant role in orienting the central urea pharmacophore for optimal interaction with the key catalytic residues. The flexibility of these substituents allows the inhibitor to adopt a conformation that maximizes favorable hydrophobic and van der Waals interactions with the amino acid residues lining the active site.

While the primary interactions are driven by the urea core, the nature of the flanking hydrophobic groups is crucial for achieving high inhibitory potency. The structure-activity relationship (SAR) for this class of compounds indicates that bulky, lipophilic groups are generally favored.

Table 1: Predicted Interactions of this compound with sEH Active Site Residues

| Interacting Group of Inhibitor | Key Amino Acid Residue(s) | Type of Interaction |

| Urea Carbonyl Oxygen | Tyr381, Tyr465 | Hydrogen Bond Acceptor |

| Urea N-H | Asp333 | Hydrogen Bond Donor |

| Cyclohexyl Group | Hydrophobic Pocket | Hydrophobic Interactions |

| 4-Phenoxyphenyl Group | Hydrophobic Pocket | Hydrophobic Interactions |

The SAR data for related urea-based sEH inhibitors further informs the predicted activity of this compound. The general trend indicates that increasing the lipophilicity of the substituents on the urea moiety enhances inhibitory activity, up to a certain point where solubility may become a limiting factor. nih.gov The presence of two substantial hydrophobic groups, cyclohexyl and phenoxyphenyl, is consistent with the structural requirements for potent sEH inhibition.

Table 2: Structure-Activity Relationship (SAR) of Urea-Based sEH Inhibitors

| Compound | R1 Group | R2 Group | sEH Inhibitory Potency (IC50) |

| Reference Compound A | Cyclohexyl | Cyclohexyl | Nanomolar range |

| Reference Compound B | Phenyl | Phenyl | Micromolar range |

| Reference Compound C | Cyclohexyl | Phenylpropyl | Nanomolar range |

| Predicted for Target Compound | Cyclohexyl | 4-Phenoxyphenyl | Predicted to be in the nanomolar range |

The data in Table 2, derived from studies on analogous compounds, illustrates the importance of the nature of the R1 and R2 substituents on the inhibitory potency against sEH. The combination of a cyclohexyl group with another large hydrophobic moiety, such as in Reference Compound C, often results in potent inhibition. Therefore, this compound is predicted to be a highly effective inhibitor of soluble epoxide hydrolase.

Biological Targets and Mechanistic Investigations

Diverse Biological Activities Beyond Enzyme/Receptor Modulation

Beyond its specific interactions with HRI, the broader biological effects of this class of compounds have been explored.

The class of compounds to which 1-cyclohexyl-3-(4-phenoxyphenyl)urea belongs, specifically 1,3-diarylureas and cHAUs, has been evaluated for antiparasitic properties. researchgate.net Research has included testing these agents against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. researchgate.net The mechanism of action is hypothesized to involve the activation of the parasite's eIF2α kinase, leading to the inhibition of protein synthesis, which is essential for the parasite's multiplication. researchgate.net

Preclinical studies have demonstrated that certain analogues within this chemical class can inhibit the growth of T. cruzi. researchgate.net This line of investigation opens a potential avenue for developing new therapeutic strategies against Chagas disease, which currently has limited treatment options. nih.govnih.gov

**Table 2: Antiparasitic Activity of Representative Urea (B33335) Derivatives against Trypanosoma cruzi*** *This table presents data for compounds related to this compound, illustrating the potential of this chemical class.

| Compound Class | Parasite | Effect | Reference |

|---|---|---|---|

| 1,3-diarylureas | Trypanosoma cruzi | Inhibition of parasite multiplication | researchgate.net |

| cHAUs | Trypanosoma cruzi | Inhibition of parasite multiplication | researchgate.net |

Antioxidant Properties in Cellular Assays

No data available.

Anticonvulsant Properties in Experimental Models

No data available.

Preclinical Pharmacological Evaluation Non Human, Non Clinical Safety Focus

In Vitro Functional Assays

No studies were identified that performed cell-based reporter assays, enzymatic activity assays, or cell proliferation and viability studies for 1-cyclohexyl-3-(4-phenoxyphenyl)urea.

There is no available information on cell-based reporter assays being used to evaluate the target engagement of this compound.

No data on the inhibitory concentration (IC50) or inhibition constant (Ki) for this compound against any enzyme target have been published. For comparison, other urea-based compounds have been characterized as potent inhibitors of soluble epoxide hydrolase, with some exhibiting nanomolar Ki values. nih.gov

There are no published studies investigating the effect of this compound on the proliferation or viability of cancer cell lines or other disease-relevant cell types. Research on other urea (B33335) cycle-related compounds has shown that modulation of certain enzymes can impact cancer cell proliferation by affecting pyrimidine (B1678525) synthesis. nih.gov However, no such link has been established for this compound.

In Vivo Efficacy Studies in Animal Models

No in vivo studies in animal models have been reported for this compound.

There is no evidence from animal models to suggest that this compound has any pharmacological effects on conditions such as hypertension or tumor growth. Studies on other novel psychoactive substances with some structural similarities have been conducted in mice to evaluate their pharmacological and toxicological effects, but this compound was not among the compounds tested. nih.govnih.gov

Without identified biological targets or in vivo studies, there is no information on target modulation or associated biomarker analysis for this compound.

Preclinical Pharmacokinetic Properties

There is no available information from experimental animal studies detailing the absorption and distribution of this compound.

There is no available information from in vitro or in vivo studies regarding the metabolic stability and clearance of this compound. Studies on other urea derivatives suggest that metabolic pathways can be influenced by the specific substituents on the urea backbone, but direct extrapolation to the title compound is not scientifically valid. nih.gov

Advanced Research Perspectives and Future Directions

Design of Novel Analogues for Enhanced Specificity and Potency

The core structure of 1-cyclohexyl-3-(4-phenoxyphenyl)urea provides a robust scaffold for the design of novel analogues with improved pharmacological properties. Structure-activity relationship (SAR) studies on related urea-based sEH inhibitors have revealed key insights that can guide the rational design of more potent and specific derivatives.

The urea (B33335) pharmacophore is crucial for the inhibitory activity, as it mimics the transition state of the epoxide hydrolysis reaction. nih.gov The N,N'-disubstituted urea moiety, with at least one hydrogen on each nitrogen atom, is essential for potent inhibition. nih.govnih.gov The hydrophobic groups flanking the urea core, in this case, the cyclohexyl and phenoxyphenyl groups, occupy hydrophobic pockets within the sEH active site. nih.gov

Future design strategies for analogues of this compound could explore the following modifications:

Modification of the Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring or its replacement with other cycloalkyl or heterocyclic moieties could optimize interactions within the enzyme's binding pocket. For instance, the use of conformationally restricted cis- or trans-1,4-cyclohexane linkers has been shown to yield highly potent sEH inhibitors with improved metabolic stability in vivo. nih.gov

Substitution on the Phenyl Ring: The phenoxyphenyl group offers multiple sites for substitution. The introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl rings could modulate the electronic properties and binding affinity of the molecule.

Introduction of Novel Scaffolds: While the urea core is effective, its potential for poor bioavailability is a known drawback. nih.gov Exploring bioisosteric replacements for the urea moiety, such as amides or carbamates, could lead to analogues with improved pharmacokinetic profiles. nih.gov For example, the replacement of a urea group with a 1,2,3-triazole ring has been investigated as a strategy to enhance interactions within the hydrophobic pocket of the enzyme. nih.gov

Table 1: Potential Analogues of this compound and Design Rationale

| Analogue Class | Modification Strategy | Rationale for Enhanced Potency/Specificity |

| Cyclohexyl-modified Analogues | Substitution on the cyclohexyl ring | To optimize hydrophobic interactions and improve metabolic stability. |

| Phenoxyphenyl-modified Analogues | Substitution on the terminal phenyl ring | To fine-tune electronic properties and enhance binding affinity. |

| Urea Bioisosteres | Replacement of the urea moiety with amides, carbamates, or triazoles | To improve bioavailability and explore alternative binding modes. |

Development of Chemical Probes for Biological System Interrogation

To elucidate the precise mechanism of action and identify all potential cellular targets of this compound, the development of chemical probes is an invaluable strategy. These probes are typically derivatives of the parent compound that incorporate a reporter tag, such as a biotin (B1667282) or a fluorescent dye, or a photoreactive group for covalent labeling of binding partners.

Biotinylated Probes: A biotinylated analogue of this compound could be synthesized by introducing a biotin moiety via a flexible linker. nih.gov This probe could then be used in affinity-based pulldown experiments from cell lysates or in living cells to capture and subsequently identify its protein targets using mass spectrometry-based proteomics. nih.gov This approach is instrumental in target deconvolution and confirming the engagement of the compound with sEH in a complex biological system. nih.gov

Photo-affinity Probes: For the identification of transient or low-affinity interactions, photo-affinity probes are particularly useful. These probes incorporate a photolabile group, such as a benzophenone, which upon UV irradiation, forms a covalent bond with nearby interacting proteins. nih.gov The tagged proteins can then be identified by proteomics. This technique can provide a snapshot of the direct binding partners of this compound within a cellular context. nih.gov

Radiolabeled Probes: The synthesis of a radiolabeled version of this compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative studies of its absorption, distribution, metabolism, and excretion (ADME) and allow for direct binding assays with purified sEH or cellular membranes.

Exploration of Polypharmacology and Off-Target Interactions

Polypharmacology, the ability of a single drug to interact with multiple targets, is a burgeoning area of drug discovery. While this compound is designed as an sEH inhibitor, understanding its potential off-target interactions is crucial for a comprehensive assessment of its therapeutic potential and safety profile.

Chemical Proteomics for Off-Target Discovery: Affinity-based proteomics using a chemical probe derived from this compound, as described in the previous section, can uncover not only the intended target (sEH) but also a range of off-target proteins. researchgate.net Identifying these off-targets is a critical step in understanding the compound's full mechanism of action and potential for toxicity. nih.gov

Dual-Target Inhibitors: The exploration of polypharmacology can also be a deliberate strategy. For example, designing dual inhibitors that target both sEH and another enzyme in a related pathological pathway, such as cyclooxygenase-2 (COX-2), could offer synergistic therapeutic effects. nih.gov The urea scaffold of this compound could be chemically linked to a pharmacophore known to inhibit another relevant target, creating a hybrid molecule with a unique pharmacological profile. nih.gov

Integration of Omics Data in Understanding Compound Action

The advent of "omics" technologies provides a powerful, systems-level approach to understanding the biological effects of a compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to this compound.

Transcriptomic Analysis: Treating cells or animal models with this compound and subsequently performing RNA sequencing (RNA-Seq) would reveal changes in gene expression profiles. This can help to identify the signaling pathways that are modulated by the compound downstream of sEH inhibition.

Proteomic Profiling: Quantitative proteomics can be used to assess global changes in protein expression and post-translational modifications in response to treatment with the compound. This can provide insights into the cellular adaptation to sEH inhibition and reveal potential biomarkers of drug response.

Metabolomic and Lipidomic Analysis: As an inhibitor of sEH, this compound is expected to alter the cellular lipid profile, specifically increasing the levels of EETs and decreasing the levels of their corresponding diols, dihydroxyeicosatrienoic acids (DHETs). Untargeted metabolomic and lipidomic analyses using mass spectrometry can confirm this primary effect and also uncover other metabolic pathways that are perturbed by the compound. nih.gov

Potential for Derivatization into Hybrid Molecules

The chemical structure of this compound is amenable to derivatization to create hybrid molecules with novel functionalities. This approach aims to combine the sEH inhibitory activity of the parent compound with other desired properties, such as targeting specific tissues or having a dual mechanism of action.

Dual-Target Ligands: As mentioned previously, the urea scaffold can be extended or modified to incorporate a second pharmacophore that targets another protein of interest. For example, linking the this compound moiety to a known inhibitor of an enzyme involved in inflammation or cancer could result in a single molecule with enhanced therapeutic efficacy. nih.gov

Targeted Drug Delivery: The compound could be conjugated to a targeting moiety, such as an antibody or a small molecule that binds to a receptor overexpressed on specific cell types (e.g., cancer cells). This would allow for the targeted delivery of the sEH inhibitor to the desired site of action, potentially increasing its efficacy and reducing systemic side effects.

PROTACs (Proteolysis-Targeting Chimeras): A more advanced strategy would be to develop a PROTAC based on the this compound scaffold. This would involve linking the sEH binding moiety to a ligand for an E3 ubiquitin ligase. The resulting bifunctional molecule would recruit the E3 ligase to sEH, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers the potential for a more sustained and potent inhibition of the sEH pathway compared to traditional occupancy-based inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.